N-(1-ethyl-1H-pyrazol-4-yl)cyclopentanecarboxamide
Description
Structural Features and Pharmacophoric Importance
N-(1-Ethyl-1H-pyrazol-4-yl)cyclopentanecarboxamide (molecular formula: C₁₁H₁₇N₃O) is a pyrazole derivative characterized by a 1-ethyl-substituted pyrazole ring linked via an amide bond to a cyclopentane moiety. Its structural attributes include:
Pyrazole Core : The five-membered aromatic ring contains two adjacent nitrogen atoms at positions 1 and 2, with an ethyl group at the N1 position. This substitution enhances lipophilicity and modulates electronic properties, potentially influencing receptor binding.
Cyclopentanecarboxamide Group : The cyclopentane ring introduces conformational rigidity, while the carboxamide linker (-NH-C=O) provides hydrogen-bonding capabilities critical for target engagement.
Key Structural Data :
| Property | Value |
|---|---|
| Molecular Weight | 207.27 g/mol |
| SMILES | CCN1C=C(C=N1)NC(=O)C2CCCC2 |
| InChIKey | GXDSBWMCMQHCOL-UHFFFAOYSA-N |
The pharmacophoric significance stems from pyrazole's established role in medicinal chemistry. The 1-ethyl group may reduce metabolic degradation compared to smaller alkyl chains, while the cyclopentane-carboxamide moiety could enhance bioavailability through improved solubility-stability balance. Pyrazole derivatives are known to interact with enzymes such as cyclooxygenase-2 (COX-2) and kinase targets, suggesting potential pathways for this compound.
Historical Context in Pyrazole Derivative Research
Pyrazole chemistry originated in 1883 with Ludwig Knorr's seminal work on antipyrine, a pyrazole-based analgesic. Over time, structural modifications have yielded clinically significant agents:
- Celecoxib : A 1-aryl-substituted pyrazole acting as a COX-2 inhibitor (1999).
- Fipronil : A 1-alkylpyrazole insecticide targeting GABA receptors (1996).
The introduction of alkyl groups at N1, as seen in this compound, represents a strategic evolution from early aryl-substituted derivatives. This shift addresses limitations in metabolic stability observed in first-generation compounds. The cyclopentane-carboxamide extension mirrors trends in kinase inhibitor design, where constrained aliphatic rings improve target selectivity.
Gaps in Current Research and Emerging Opportunities
Despite structural promise, this compound remains understudied:
Identified Gaps :
- Mechanistic Studies : No published data exist on specific biological targets or binding affinities.
- Synthetic Optimization : Limited exploration of alternative routes to improve yield or purity.
- Computational Modeling : Absence of docking studies predicting interaction with common pyrazole targets (e.g., COX-2, CDK inhibitors).
Emerging Opportunities :
- Antimicrobial Applications : Pyrazoles with N-alkyl substitutions show activity against Mycobacterium tuberculosis (MIC values: 2–8 µg/mL).
- Kinase Inhibition : Cyclopentane-carboxamides are explored in BRAF and JAK2 inhibitor development.
- Fluorescent Probes : Ethylpyrazole derivatives could serve as pH-sensitive imaging agents due to their π-conjugated systems.
Comparative Analysis of Pyrazole Derivatives :
| Derivative | Substitution Pattern | Clinical Application |
|---|---|---|
| Celecoxib | 1-Aryl, 3-trifluoromethyl | Anti-inflammatory |
| Fipronil | 1-Alkyl, 3-cyano | Insecticide |
| Subject Compound | 1-Ethyl, 4-cyclopentanecarboxamide | Undetermined (Research Stage) |
This compound's unique substitution at C4 positions it as a candidate for probing understudied target classes, such as NLRP3 inflammasome modulators or tankyrase inhibitors.
Properties
IUPAC Name |
N-(1-ethylpyrazol-4-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-14-8-10(7-12-14)13-11(15)9-5-3-4-6-9/h7-9H,2-6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDSBWMCMQHCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258740-53-2 | |
| Record name | N-(1-ethyl-1H-pyrazol-4-yl)cyclopentanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-1H-pyrazol-4-yl)cyclopentanecarboxamide typically involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with cyclopentylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-1H-pyrazol-4-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-(1-ethyl-1H-pyrazol-4-yl)cyclopentanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethyl-1H-pyrazol-4-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituted phenylamino groups (e.g., 4-methyl or 4-methoxy) exhibit higher yields (85–90%) compared to unmodified phenylamino derivatives, suggesting enhanced synthetic accessibility .
Cyclopentanecarboxamide Derivatives with Hydrazine-Carbonothioyl Groups
Hydrazine-carbonothioyl analogs demonstrate significant structural divergence but retain the cyclopentanecarboxamide motif:
Key Observations :
- Substitution with electron-withdrawing groups (e.g., benzoyl) improves thermal stability, whereas electron-donating groups (e.g., phenoxyacetyl) lower melting points .
Pharmaceutical Impurities with Cyclopentanecarboxamide Moieties
The cyclopentanecarboxamide group is present in pharmaceutical impurities, such as Irbesartan Impurity A (CAS 748812-53-5):
- Structure: 1-(Pentanoylamino)-N-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]cyclopentanecarboxamide .
- Comparison :
- Irbesartan Impurity A incorporates a tetrazolyl biphenylmethyl group, enhancing aromaticity and likely bioavailability compared to the ethylpyrazole-substituted target compound.
- The absence of a tetrazole ring in the target compound may reduce its binding affinity to angiotensin II receptors, a key feature of Irbesartan-related molecules .
Biological Activity
N-(1-ethyl-1H-pyrazol-4-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C11H14N4O
- Molecular Weight : 218.25 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=CN=C(N=C1)C(=O)N2CCCCC2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The compound has been noted for its potential to modulate the activity of kinases, which are crucial in cellular signaling and regulation.
1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
2. Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent by selectively inhibiting interleukin receptor-associated kinase 4 (IRAK4), which plays a critical role in inflammatory signaling pathways. Inhibition of IRAK4 can potentially lead to reduced inflammation in various conditions, including autoimmune diseases and chronic inflammatory disorders .
3. Anticancer Potential
This compound is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific apoptotic pathways or inhibiting survival signals. Further research is needed to elucidate the exact mechanisms and efficacy in different cancer models.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects against various bacterial strains | |
| Anti-inflammatory | Selective inhibition of IRAK4 | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study: IRAK4 Inhibition
A study focused on the selective inhibition of IRAK4 by compounds similar to this compound demonstrated significant anti-inflammatory effects in vitro. The results indicated that these compounds could effectively reduce cytokine production in immune cells, suggesting potential therapeutic applications in treating inflammatory diseases .
Future Directions
Further exploration into the structure-activity relationship (SAR) of this compound could enhance its biological profile. Modifications to the chemical structure may yield derivatives with improved potency and selectivity for specific targets.
Q & A
Q. What are the standard synthetic routes for N-(1-ethyl-1H-pyrazol-4-yl)cyclopentanecarboxamide?
- Methodological Answer : The synthesis typically involves coupling cyclopentanecarboxylic acid derivatives with pyrazole-containing amines. For example, hydrazine-carbonothioyl intermediates can be reacted with cyclopentanecarboxamide precursors under optimized conditions (e.g., reflux in ethanol or THF). Yields range from 53% to 66%, depending on substituents and reaction time. Melting points (148–201°C) and spectroscopic data (1H NMR, LC-MS) are critical for structural validation . Multi-step protocols may require thiazole or pyrazole precursors, as seen in analogous syntheses .
Q. Which spectroscopic techniques are used to confirm the compound’s structural integrity?
- Methodological Answer : 1H NMR is employed to verify proton environments, particularly the ethyl and pyrazole groups. LC-MS confirms molecular weight and purity. For crystalline derivatives, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution . Example data from similar compounds show distinct NMR shifts for cyclopentane (δ 1.5–2.5 ppm) and pyrazole (δ 7.5–8.5 ppm) moieties .
Q. How is purity assessed during synthesis?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity threshold) is standard. Recrystallization from ethanol or acetonitrile improves purity. Certificates of Analysis (CoA) for related compounds document elemental analysis (C, H, N, S percentages) to validate stoichiometry .
Advanced Research Questions
Q. How can low yields in cyclopentanecarboxamide coupling reactions be resolved?
- Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of acid chloride to amine) and employ coupling agents like EDCI/HOBt. Solvent polarity impacts reactivity; switching from THF to DMF increased yields by 15% in analogous syntheses . Contradictory data on substituent effects (e.g., electron-withdrawing groups lowering yields) suggest systematic screening of protecting groups .
Q. What strategies address contradictory bioactivity data in target validation studies?
- Methodological Answer : Use orthogonal assays (e.g., kinase inhibition + cellular proliferation) to confirm target engagement. For example, if a compound shows anti-cancer activity in vitro but not in vivo, evaluate pharmacokinetics (e.g., solubility, metabolic stability). Molecular docking studies can reconcile discrepancies by identifying off-target interactions .
Q. How are crystallographic disorders resolved in X-ray structures of pyrazole derivatives?
- Methodological Answer : In SHELXL, refine disordered regions with PART instructions and constraints. For example, ethyl group rotamers in pyrazole moieties may require splitting into two conformers (occupancy ratios 0.7:0.3). High-resolution data (>1.0 Å) and TWIN commands manage twinning in cyclopentane rings .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models to estimate logP (2.1–3.5 for similar compounds) and permeability. Molecular dynamics simulations (e.g., GROMACS) assess membrane penetration. ADMET predictors (e.g., SwissADME) highlight risks like CYP450 inhibition, which require experimental validation via microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
